molecular formula C10H14N6O4S B045930 Sulfenosine CAS No. 123002-38-0

Sulfenosine

Cat. No.: B045930
CAS No.: 123002-38-0
M. Wt: 314.32 g/mol
InChI Key: WAWUMWFWTUMWJT-UUOKFMHZSA-N
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Description

Sulfenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O4S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties
Sulfenosine has demonstrated significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases. Studies have indicated that it can scavenge free radicals effectively, thus protecting cellular components from damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound derivatives in developing new antioxidant agents. The researchers found that certain modifications to the this compound structure enhanced its radical scavenging activity, making it a promising candidate for further drug development aimed at conditions like Alzheimer's disease.

1.2 Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests it could be useful in treating conditions such as arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity of this compound Derivatives

CompoundIC50 (µM)Target Cytokine
This compound A15TNF-α
This compound B10IL-6
This compound C20IL-1β

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Case Study:
A publication in Biochemical Pharmacology detailed experiments where this compound inhibited the activity of xanthine oxidase, an enzyme linked to gout and hyperuricemia. The results indicated that this compound could reduce uric acid levels significantly in vitro.

Material Science Applications

3.1 Polymer Additives
In material science, this compound is being explored as a potential additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Data Table: Properties of Polymers with this compound Additives

Polymer TypeAddition Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene112025
Polypropylene213030
Polystyrene111520

Future Directions and Research Opportunities

The research surrounding this compound is still evolving, with numerous opportunities for further exploration:

  • Drug Development: Continued investigation into its pharmacological properties may yield new therapeutic agents for various diseases.
  • Biomaterials: Exploring its use in biocompatible materials could lead to advancements in medical devices.
  • Environmental Applications: Research into its potential as a biodegradable additive could contribute to sustainable materials science.

Properties

CAS No.

123002-38-0

Molecular Formula

C10H14N6O4S

Molecular Weight

314.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-aminosulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

WAWUMWFWTUMWJT-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2SN)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N

Synonyms

2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide
sulfenosine

Origin of Product

United States

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